molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069
CAS RN: 51075-37-7
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carbonitrile is a chemical compound with the molecular formula C6H10N2O. It has a molecular weight of 126.16 . It is used in research and has been found in various scientific studies .


Synthesis Analysis

The synthesis of 4-Hydroxypiperidine-1-carbonitrile involves several steps. One method involves the use of sodium carbonate in dichloromethane and water at 0℃ for approximately 1 hour . Another method involves the use of zinc (II) chloride in diethyl ether and ethyl acetate for 0.25 hours .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine-1-carbonitrile has been studied using various techniques such as vibrational spectra, NBO, and UV-spectral analysis .


Chemical Reactions Analysis

4-Hydroxypiperidine-1-carbonitrile has been used in the synthesis of pyrimidine derivatives. These derivatives have shown antiproliferative activity against human tumor cell lines .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine-1-carbonitrile has a boiling point of 108-114 °C/10 mmHg. It has a density of 0.9903 (rough estimate) and a refractive index of 1.4400 (estimate). It is soluble in water .

Scientific Research Applications

Antitumor Activity

4-Hydroxypiperidine-1-carbonitrile has been used in the design and synthesis of pyrimidine derivatives that exhibit antiproliferative activity against various human tumor cell lines, including MGC-803, PC-3, A549, and H1975. These compounds were evaluated using the MTT method in vitro, showcasing their potential as antitumor agents .

Synthesis of Selective Agonists

This compound can be utilized in the synthesis of highly potent and selective IP (PGI(2) receptor) agonists. These agonists have significant implications in medical research, particularly for conditions related to prostaglandins .

Copper-Catalyzed Arylation Studies

4-Hydroxypiperidine-1-carbonitrile is also involved in studies of copper-catalyzed N- versus O-arylation. This is a critical area of research in organic chemistry, which explores the efficiency and selectivity of arylation processes .

Analytical Documentation

In addition to its applications in synthesis and medical research, 4-Hydroxypiperidine-1-carbonitrile is documented for analytical purposes. Information regarding its NMR, HPLC, LC-MS, UPLC, and more can be found, which is essential for quality control and research documentation .

Safety And Hazards

4-Hydroxypiperidine-1-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxypiperidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBQHNZSOOLCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619661
Record name 4-Hydroxypiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-1-carbonitrile

CAS RN

51075-37-7
Record name 4-Hydroxypiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate was dissolved in water, and a solution of 4-hydroxypiperidine in dichloromethane and BrCN were added thereto at 0° C. The reaction mixture was stirred at 0° C. for 30 min and further stirred at room temperature for 2 hours. After completion of the reaction, the reaction mixture was extracted twice with dichloromethane. The organic layer thus obtained was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound.
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Synthesis routes and methods II

Procedure details

A 5-liter, 3-neck flask was equipped with mechanical stirring, a reflux condenser, and a powder addition funnel. Sodium bicarbonate (840 g, 10 mmol) was added via the powder funnel while stirring, then water (ca. 300–400 mL) was gradually added while vigorously stirring to form a thick, uniform slurry. The flask was then placed in an ice bath, and a solution of 4-hydroxypiperidine (506 g, 5.00 mol) in CH2Cl2 (1.0 L) was added, and the contents were vigorously mixed while cooling. A solution of cyanogen bromide (640 g, 6.0 mol) in CH2Cl2 (600 mL) was added in a dropwise fashion over 2 h, and stirring was continued for an additional 30 min. The ice bath was removed, and the mechanical stirrer was replaced by a magnetic stirrer, and the reaction mixture was stirred for 16 h. The flask was once again placed under mechanical stirring, and sodium carbonate (100 g) was added in order to ensure complete neutralization. MgSO4 (500 g) was added, and vigorous stirring was continued for 15 min. The resulting suspension was filtered, rinsing with CH2Cl2 (2.0 L). A light amber, viscous oil was obtained upon solvent removal to give 1-cyano-4-hydroxypiperidine (574 g, 91% yield. 1H NMR (CDCl3) δ 3.80 (m, 1H), 3.39 (m, 2H), 3.05 (m, 2H), 1.87 (m, 2H), 1.70 (br s, 1H), 1.62 (m, 2H); MS m/z 212.1 (M+).
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Synthesis routes and methods III

Procedure details

4-Hydroxypiperidine (10 g) is dissolved in 20 ml dichloromethane and added dropwise to a solution of NaHCO3 (16.6 g) in H2O (10 ml) at 0° C. The mixture is stirred at 0° C. for 30 min then 3 M cyanogen bromide (36.3 ml) is added. The mixture is stirred at 0° C. for 30 min then warmed to room temperature for 12 h. The mixture is diluted with dichloroemthane (30 ml) and extracted. The organic layer is washed with brine (15 ml), dried over MgSO4, filtered and concentrated. The crude product is purified by silica gel chromatography (0% to 100% ethyl acetate/hexanes) to afford the title compound. LC (method 20): tR=0.49 min; Mass spectrum (APCI): m/z=127 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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